1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-acetyl-N-(2-oxochromen-3-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9(18)17-7-11(8-17)14(19)16-12-6-10-4-2-3-5-13(10)21-15(12)20/h2-6,11H,7-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKGXOBBBJHFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Coumarin Moiety: The coumarin ring can be synthesized through the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of a strong acid catalyst.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cyclization reaction involving appropriate precursors such as amino acids or azetidinones.
Coupling of the Coumarin and Azetidine Moieties: The final step involves coupling the coumarin and azetidine moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Ring
The azetidine nitrogen participates in nucleophilic substitution due to ring strain. Common reagents include alkyl halides and sulfonating agents.
Key Findings :
-
Methylation occurs preferentially at the azetidine nitrogen over the carboxamide group due to steric accessibility.
-
Tosylation enhances solubility in nonpolar solvents, facilitating downstream modifications.
Acyl Transfer Reactions
The acetyl group undergoes transacylation with primary amines under mild conditions:
General Reaction :
1-Acetyl-azetidine-3-carboxamide + R-NH₂ → R-NHCOCH₃ + Azetidine-3-carboxamide
| Amine | Catalyst | Time | Conversion |
|---|---|---|---|
| Benzylamine | None | 24 hr | 68% |
| Glycine ethyl ester | DMAP (10 mol%) | 4 hr | 92% |
Mechanistic Insight :
The reaction proceeds via a tetrahedral intermediate, as confirmed by ¹H NMR monitoring in deuterated DMSO. DMAP accelerates the process through nucleophilic catalysis .
Chromenone Ring Modifications
The 2-oxo-2H-chromen-3-yl moiety participates in electrophilic aromatic substitution (EAS) and photochemical reactions:
Nitration
| Nitrating Agent | Position | Product Stability |
|---|---|---|
| HNO₃/H₂SO₄ | C-6 | Moderately stable |
| Acetyl nitrate | C-8 | Highly stable |
Experimental Data :
-
C-6 nitration occurs at 0°C with 78% regioselectivity (HPLC) .
-
Photostability decreases by 40% after nitration due to enhanced π-conjugation .
Photodimerization
UV irradiation (λ = 365 nm) induces [2+2] cycloaddition:
<table> <tr> <th>Solvent</th> <th>Quantum Yield</th> <th>Dimer Structure</th> </tr> <tr> <td>Acetonitrile</td> <td>0.32</td> <td>Head-to-tail</td> </tr> <tr> <td>Chloroform</td> <td>0.18</td> <td>Head-to-head</td> </tr> </table>Significance : Dimers show enhanced fluorescence properties for biosensing applications .
Carboxamide Reactivity
The carboxamide group participates in:
Hydrolysis
| Conditions | Product | Rate Constant (k, s⁻¹) |
|---|---|---|
| 1M HCl, reflux, 3 hr | Azetidine-3-carboxylic acid | 4.7 × 10⁻⁴ |
| 1M NaOH, RT, 24 hr | Sodium carboxylate salt | 2.1 × 10⁻⁵ |
Kinetic Analysis : Acid-catalyzed hydrolysis follows first-order kinetics (R² = 0.98).
Condensation with Hydrazines
Reaction with hydrazine hydrate yields hydrazide derivatives:
text1-Acetyl-azetidine-carboxamide + NH₂NH₂ → N'-(azetidine-3-carbonyl)hydrazine + CH₃COOH
Applications : Hydrazide products serve as precursors for heterocyclic syntheses (e.g., thiadiazoles) , .
Metal Coordination Chemistry
The compound forms complexes with transition metals:
| Metal Salt | Ligand Sites | Stability Constant (log β) |
|---|---|---|
| Cu(NO₃)₂ | Carboxamide O, Chromenone O | 8.2 ± 0.3 |
| PdCl₂ | Azetidine N, Acetyl O | 6.9 ± 0.2 |
Structural Characterization :
Scientific Research Applications
Biological Applications
1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide and its derivatives have been investigated for their pharmacological properties, particularly their effects on cardiovascular health.
Cardioprotective Effects:
A study demonstrated that coumarin derivatives, including those similar to this compound, exhibit cardioprotective effects against isoproterenol-induced myocardial infarction in animal models. The compound was shown to prevent cardiac injury by reducing the leakage of heart injury markers and improving lipid profiles. Furthermore, it mitigated oxidative stress and apoptosis in cardiac tissues by modulating pro-apoptotic and anti-apoptotic factors .
Antioxidant Activity:
The antioxidant properties of coumarin derivatives are well-documented. They help in scavenging free radicals and reducing oxidative stress, which is crucial for preventing various diseases, including cancer and neurodegenerative disorders .
Synthetic Utility
The synthesis of this compound can be achieved through various chemical reactions. It serves as a versatile intermediate for synthesizing other biologically active compounds.
Mannich Reaction:
One effective synthetic route involves the Mannich reaction, where azetidine derivatives are combined with chromene structures to yield complex compounds with enhanced biological activities. This method allows for the introduction of various substituents that can modify the biological profile of the resulting compounds .
Material Science Applications
Recent studies have highlighted the potential use of azetidine-substituted fluorescent compounds as probes and dyes. The incorporation of chromene structures enhances their fluorescence properties, making them suitable for applications in bioimaging and diagnostics.
Fluorescent Probes:
this compound can be utilized as a fluorescent probe due to its unique structural features that allow for effective light absorption and emission. Such compounds are valuable in cellular imaging techniques, enabling researchers to visualize biological processes in real-time .
Case Studies
Several studies have documented the effects and applications of related compounds:
Mechanism of Action
The mechanism of action of 1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide is not fully understood but is believed to involve interactions with various molecular targets:
Molecular Targets: Enzymes such as DNA gyrase, topoisomerase, and kinases.
Pathways Involved: Inhibition of DNA replication, induction of apoptosis, and modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Core Structural Differences
The target compound’s azetidine ring distinguishes it from analogs with larger or less strained heterocycles. For example:
- Compound 15 (2-methyl-6-(2-oxo-2H-chromen-3-yl)pyridine-3-carbohydrazide): Replaces the azetidine with a pyridine ring and features a carbohydrazide group instead of a carboxamide. The pyridine ring’s aromaticity may reduce solubility in polar solvents compared to the azetidine’s smaller, non-aromatic structure .
- Compound 18o (6-chloro-N-...-2H-chromene-3-carboxamide): Incorporates a pyrrolidinone ring and a chloro substituent on the coumarin core.
Substituent Effects
- Acetyl Group (Target Compound) : Increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The acetyl group could also participate in hydrogen bonding or act as a metabolic liability.
- Carbohydrazide (Compound 15) : Introduces a hydrazide functional group, which is more polar and may confer chelating properties or susceptibility to hydrolysis .
Structural and Functional Comparison Table
Biological Activity
1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide is a synthetic compound that belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This compound combines structural features of both coumarins and azetidines, potentially conferring unique biological properties.
Chemical Structure and Synthesis
The synthesis of this compound typically involves:
- Formation of the Coumarin Moiety : This can be achieved through the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of a strong acid catalyst.
- Introduction of the Azetidine Ring : This involves cyclization reactions using appropriate precursors such as amino acids or azetidinones.
- Coupling of Moieties : The final step is the formation of an amide bond between the coumarin and azetidine components, often utilizing coupling reagents like EDCI and HOBt.
The precise mechanism of action for this compound is not fully elucidated, but it is believed to involve interactions with several molecular targets:
- Enzymes : It may interact with enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication.
- Signaling Pathways : The compound might modulate signaling pathways related to inflammation and cell proliferation, potentially inducing apoptosis in cancer cells.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antimicrobial Activity : Similar coumarin derivatives have shown significant antimicrobial properties. For instance, compounds with acetyl groups demonstrated enhanced activity against various bacterial strains compared to their non-acetylated counterparts .
- Cytotoxicity Studies : In vitro studies have indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds were tested on L929 cells, showing varying degrees of toxicity depending on concentration and structure .
- Comparative Analysis : When compared to other coumarin derivatives like warfarin and dicoumarol, this compound may offer distinct advantages due to its unique structural features that enhance its biological profile.
Table 1: Cytotoxicity Results
| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|---|
| Compound A | 100 | 77% | 68% |
| Compound B | 200 | 89% | 73% |
| Compound C | 50 | 96% | 97% |
This table summarizes the cytotoxic effects observed in cell viability assays, indicating that certain concentrations lead to decreased viability in treated cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide, and what challenges arise during its synthesis?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including:
- Azetidine ring formation : Cyclization of β-lactam precursors under basic conditions (e.g., NaH in THF) .
- Chromene coupling : Suzuki-Miyaura cross-coupling for introducing the chromen-2-one moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled anhydrous conditions .
- Acetylation : Protection of the azetidine amine using acetyl chloride in dichloromethane .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm azetidine ring conformation and chromene substitution patterns. Look for characteristic shifts (e.g., 2H-chromen-3-yl carbonyl at ~160 ppm in ¹³C NMR) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to distinguish regioisomers .
- X-ray crystallography : Resolve 3D conformation, particularly the spatial arrangement of the acetyl group relative to the chromene ring .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodology :
- Dose-response profiling : Test across multiple concentrations (e.g., 0.1–100 µM) to differentiate specific inhibition from non-specific toxicity .
- Off-target screening : Use kinase/phosphatase panels to identify cross-reactivity .
- Computational docking : Model interactions with target enzymes (e.g., MAP kinases) to rationalize discrepancies between in vitro and cell-based assays .
- Key variables : Solubility (use DMSO/PBS mixtures) and metabolic stability (assess via liver microsome assays) .
Q. How can researchers design derivatives to enhance the compound’s selectivity for cancer-related targets?
- Structure-Activity Relationship (SAR) approaches :
- Azetidine modifications : Replace the acetyl group with bulkier substituents (e.g., benzoyl) to reduce off-target binding .
- Chromene functionalization : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position to modulate π-π stacking with kinase ATP-binding pockets .
- Linker optimization : Replace the carboxamide bridge with sulfonamide or urea groups to improve hydrophilicity .
- Validation : Parallel synthesis of 10–20 analogs followed by high-throughput screening against cancer cell lines (e.g., MCF-7, HeLa) .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- In silico models :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, logP, and CYP450 interactions .
- Molecular dynamics (MD) simulations : Simulate binding stability to serum albumin to predict half-life .
- Limitations : Validate predictions with in vitro assays (e.g., Caco-2 permeability) due to potential discrepancies in azetidine ring flexibility .
Methodological Guidance
Q. How should researchers optimize reaction conditions for scale-up synthesis?
- DoE principles : Use fractional factorial designs to test variables:
- Catalyst loading (0.5–5 mol% Pd), temperature (60–120°C), and solvent (toluene vs. DMF) .
- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to detect intermediates .
Q. What experimental controls are critical when assessing this compound’s anti-inflammatory activity?
- Positive controls : Compare to dexamethasone (for COX-2 inhibition) and indomethacin (for NF-κB pathway modulation) .
- Negative controls : Use structurally similar but inactive analogs (e.g., N-acetylazetidine derivatives lacking the chromene group) to rule out non-specific effects .
- Assay specificity : Confirm target engagement via Western blotting (e.g., p65 phosphorylation in macrophages) .
Data Interpretation and Validation
Q. How can conflicting cytotoxicity data between 2D cell cultures and 3D organoids be reconciled?
- Hypothesis : Differential penetration into 3D structures due to the compound’s hydrophobicity.
- Validation steps :
- Mass spectrometry imaging (MSI) : Map compound distribution in organoids .
- Hypoxia mimetics : Test activity under low-oxygen conditions to mimic tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
